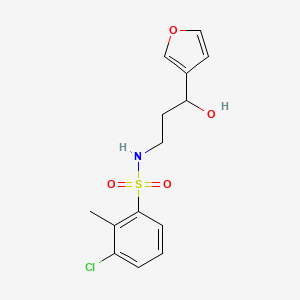
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry
- In the field of polymer chemistry, derivatives of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have been utilized in the synthesis of aromatic polyamides. These polyamides are known for their high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao & Huang, 1997).
Pharmacology and Medicinal Chemistry
- The compound and its analogs have shown potential in the development of cannabinoid receptor antagonists. This research is significant for understanding the structure-activity relationships of these compounds, which can be crucial in the development of treatments for disorders related to cannabinoid receptors (Lan et al., 1999).
- Another study focused on the design and synthesis of ALS (Amyotrophic Lateral Sclerosis) inhibitors, showcasing the potential of these compounds in therapeutic applications for neurodegenerative diseases (Ren et al., 2000).
Biochemistry
- In biochemistry, certain analogs have been used to study molecular interactions with CB1 cannabinoid receptors. This research provides insights into the conformations and binding interactions of these compounds, which is valuable for the development of drugs targeting these receptors (Shim et al., 2002).
Neuropharmacology
- Research into orexin 1 and 2 receptor antagonism by related compounds has shown potential applications in the treatment of insomnia. This highlights the significance of these compounds in developing new therapeutics for sleep disorders (Renzulli et al., 2011).
Alzheimer’s Disease Treatment
- Some derivatives have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This underlines the role these compounds might play in the development of novel treatments for neurodegenerative conditions (Rehman et al., 2018).
Antituberculosis Activity
- A study on thiazole-aminopiperidine hybrid analogues revealed their efficacy as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Research
- Research has been conducted on di- and trifunctional substituted 1,3-thiazoles, including analogs of the compound , for their anticancer properties. This highlights the potential use of these compounds in cancer therapy (Turov, 2020).
Fluorinated Polyamides
- The compound and its analogs have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit unique properties like high thermal stability and low dielectric constants, which are desirable in various industrial applications (Liu et al., 2013).
Antimicrobial Activity
- The compound and its derivatives have also shown potential in antimicrobial applications. Research into their efficacy against various bacteria and fungi indicates their potential use in developing new antimicrobial agents (Sowmya et al., 2018).
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-3-4-16(2)20(13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-7-5-18(24)6-8-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJVUOFGTDEURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

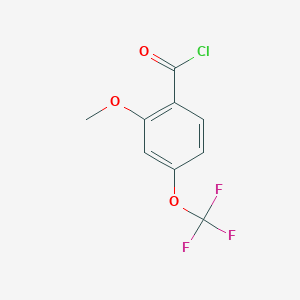
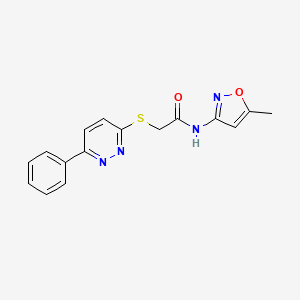
![(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide](/img/structure/B2570890.png)
![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)
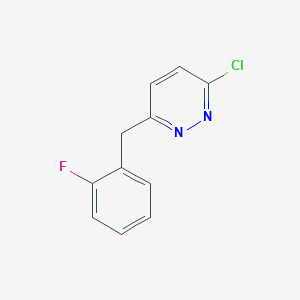

![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)

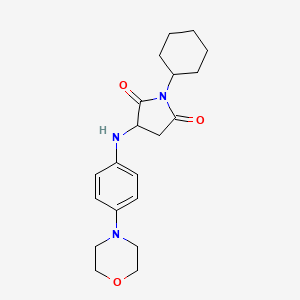
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

